![molecular formula C23H18N6O B2365164 2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 881083-36-9](/img/structure/B2365164.png)

2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

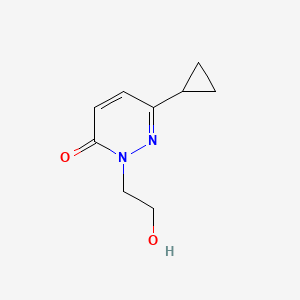

“2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a crucial heterocyclic compound . This core is significant in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves novel and uncomplicated methods . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolopyrimidine core . This core is one of the important cores of nitrogen ring junction heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are often novel and uncomplicated . For example, treatment of aminopyrazole with acetic anhydride afforded pyrazolopyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often unique due to their complex structures . For instance, the compound “1-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” has a molecular formula of C17H17N5O2 .

Applications De Recherche Scientifique

Anticancer Kinase Inhibitors

This compound has been identified as a significant scaffold for the development of anticancer kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets .

Treatment of Various Cancers

Several inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold are indicated for the treatment of various cancers . For example, Ruxolitinib, a JAK1/2 inhibitor, was approved for the treatment of myelofibrosis, a rare form of bone marrow cancer .

Non-Small Cell Lung Cancer Treatment

Compounds with the piperazine acetamide linkage, which includes “2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide”, have shown remarkable anticancer activity, especially against non-small cell lung cancer .

Melanoma Treatment

The same compounds have also exhibited significant activity against melanoma .

Leukemia Treatment

These compounds have shown potential in the treatment of leukemia . This is particularly relevant as FLT3, a receptor tyrosine kinase that these compounds inhibit, is one of the most frequently altered genes in acute myeloid leukemia .

Renal Cancer Treatment

The compounds have also demonstrated remarkable activity against renal cancer models .

Mécanisme D'action

Target of Action

The primary target of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is essential for immune response and stem cell proliferation and is present in both normal and malignant lymphohematopoietic cells . It is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide interacts with its target FLT3 by mimicking the hinge region binding interactions in kinase active sites . This compound, being an isostere of the adenine ring of ATP, can exploit similarities in kinase ATP sites to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The compound affects the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of certain cancer cells . By inhibiting FLT3, 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can disrupt these processes, leading to the death of cancer cells .

Pharmacokinetics

A predictive kinetic study has calculated several adme descriptors . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide’s action include cytotoxicity on 60-NCI cell lines . The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O/c30-21(13-17-9-6-8-16-7-4-5-12-19(16)17)27-28-22-20-14-26-29(23(20)25-15-24-22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,27,30)(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVOHGKGCUYCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)

![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)

![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)

![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2365092.png)

![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)

![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)

![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)